molecular formula C14H12O B13110648 2-Phenyl-2,3-dihydrobenzofuran

2-Phenyl-2,3-dihydrobenzofuran

Cat. No.: B13110648
M. Wt: 196.24 g/mol
InChI Key: QMPOHKDJNKTEHF-UHFFFAOYSA-N
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Description

2-Phenyl-2,3-dihydrobenzofuran is a heterocyclic organic compound that belongs to the benzofuran family. This compound is characterized by a fused benzene and furan ring system with a phenyl group attached at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2,3-dihydrobenzofuran can be achieved through various methods. One common approach involves the reaction of sodium phenate with 2-chloroethanol in the presence of copper chloride and ferric chloride as catalysts. The reaction mixture is refluxed, and the product is isolated through distillation . Another method involves the dehydrative cyclization of o-hydroxybenzyl ketones under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves optimizing reaction conditions to enhance yield and reduce by-products. The use of mixed catalysts such as zinc chloride and manganous chloride can improve reaction efficiency and reduce reaction time .

Comparison with Similar Compounds

2-Phenyl-2,3-dihydrobenzofuran can be compared with other benzofuran derivatives such as:

    Benzothiophene: Similar in structure but contains a sulfur atom instead of oxygen.

    2,3-Dihydrobenzofuran: Lacks the phenyl group at the 2-position.

    Benzofuran: The fully aromatic form without hydrogenation at the 2,3-positions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

2-phenyl-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C14H12O/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-9,14H,10H2

InChI Key

QMPOHKDJNKTEHF-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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